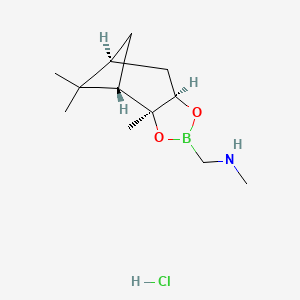

Boro-sar-(+)-pinanediol-hcl

Description

Overview of Boron-Containing Organic Compounds in Academic Research

Boron-containing organic compounds, or organoboron compounds, represent a versatile class of molecules that have found extensive use as intermediates, catalysts, and biological probes. google.com Their history in chemistry dates back over a century, but their roles have expanded dramatically with the development of new synthetic methods. researchgate.net The unique electronic structure of boron, being adjacent to carbon on the periodic table, imparts electrophilic character to trivalent boron compounds, which are typically neutral and trigonal planar. researchgate.net However, they can readily form anionic, tetrahedral tetravalent compounds, which behave as nucleophiles. researchgate.net

This dual reactivity, combined with the fact that their major byproduct is often the environmentally benign boric acid, makes them highly attractive for synthetic chemistry. researchgate.net In recent years, boron has emerged as a key element in the design of organic luminescent materials due to the excellent photophysical properties of many tri- and tetra-coordinated boron compounds. researchgate.net These properties have led to applications in organic light-emitting diodes (OLEDs), sensors, and imaging materials. researchgate.net The success of several boron-based medicines has further cemented their importance, stimulating the development of technologies to incorporate boron into therapeutic agents. google.compsu.eduanwita-api.com

Historical Context of Boronic Acids as Transition State Analogues in Enzymology

A pivotal application of boronic acids in chemical biology is their use as transition state analogues to inhibit enzymes, particularly proteases. acs.orggoogle.com Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. researchgate.net Transition state analogues are stable molecules that structurally and electronically mimic this fleeting intermediate, allowing them to bind to the enzyme's active site with very high affinity, often much tighter than the substrate itself. researchgate.net

The concept gained prominence with the study of serine and threonine proteases. rsc.org The catalytic mechanism of these enzymes involves the nucleophilic attack of a serine hydroxyl group on the carbonyl carbon of a peptide bond, proceeding through a tetrahedral intermediate. uni-due.de The boronic acid moiety, with its empty p-orbital, is an excellent mimic of this electrophilic carbonyl carbon. When a boronic acid inhibitor binds to the active site, the catalytic serine's hydroxyl group attacks the boron atom, forming a stable, tetrahedral boronate adduct. rsc.orggoogle.com This adduct is a strong mimic of the high-energy tetrahedral intermediate of peptide bond hydrolysis. acs.orggoogle.com The resulting peptidyl boronic acid adduct is considered a better transition state analog than corresponding peptide aldehydes because the boronate possesses a negative charge, more closely resembling the developing charge in the true enzymatic transition state. rsc.org This principle has been instrumental in designing potent and specific inhibitors for a wide range of proteases.

Role of Pinanediol as a Chiral Protecting Group in Boronic Acid Synthesis

The synthesis of chiral α-aminoboronic acids requires precise control of stereochemistry, a challenge addressed by the use of chiral protecting groups. Pinanediol, a bicyclic diol derived from α-pinene, is a widely used and effective chiral auxiliary for this purpose. diva-portal.orgsigmaaldrich.com It reacts with a boronic acid to form a pinanediol boronate ester, a stable cyclic ester that protects the reactive boronic acid group during subsequent synthetic steps. nih.govgoogle.com

The preference for pinanediol in synthesis is due to its ability to direct stereochemistry at the α-carbon (the carbon adjacent to the boron atom) and its stability during various chemical manipulations. diva-portal.org A key synthetic route is the Matteson homologation, where a pinanediol boronic ester is reacted with (dichloromethyl)lithium. google.com This process inserts a chloromethyl group into the carbon-boron bond with a very high degree of diastereoselectivity (often >99%), controlled by the rigid, chiral structure of the pinanediol auxiliary. researchgate.net The resulting α-chloroboronic ester can then be converted to the desired α-aminoboronic ester via nucleophilic substitution, for example, with lithium hexamethyldisilazide (LiHMDS). nih.govgoogle.com

The pinanediol group can later be removed to yield the free boronic acid. This deprotection is typically achieved through transesterification with an excess of another boronic acid, like phenylboronic acid, in a biphasic system or by treatment with aqueous acid. diva-portal.orgnih.gov

Contextualization of Boro-sar-(+)-pinanediol-hcl within Boron-Containing Amino Acid Derivatives

Boro-sar-(+)-pinanediol-hcl is a member of the family of boron-containing amino acid derivatives. In this nomenclature, "Boro-sar" indicates that it is an analogue of the amino acid sarcosine (B1681465) (N-methylglycine), where the carboxylic acid group is replaced by a boronic acid group. The "(+)-pinanediol" specifies that the boronic acid is protected as an ester with the (+)-enantiomer of pinanediol, which also serves as the chiral director during synthesis. The "hcl" indicates that the compound is isolated as a hydrochloride salt of the amino group.

The synthesis of such a compound would likely follow the general and well-established Matteson homologation methodology used for other α-aminoboronic esters. nih.govgoogle.com The general approach involves converting a substituted pinanediol boronic ester into an α-chloroboronic ester, followed by a nucleophilic substitution to introduce the amino group. nih.gov This creates the key α-aminoboronic ester intermediate which can then be coupled with other molecules or used directly after deprotection.

While specific research detailing Boro-sar-(+)-pinanediol-hcl is not prevalent in the surveyed literature, its structure places it alongside other well-documented boro-amino acid analogs such as Boro-leucine, Boro-phenylalanine, and Boro-alanine. uni-due.desigmaaldrich.com These compounds are of significant interest as building blocks for creating potent enzyme inhibitors. nih.gov For instance, peptidyl boronic acids derived from these building blocks have been synthesized and tested as inhibitors for a variety of proteases. The sarcosine backbone of Boro-sar-(+)-pinanediol-hcl offers a unique structural variation compared to other natural amino acids, providing a different side chain for potential interactions within an enzyme's active site. The incorporation of sarcosine, or N-methylglycine, into peptide structures is a known strategy in medicinal chemistry. google.com Therefore, Boro-sar-(+)-pinanediol-hcl represents a specialized chemical tool, likely synthesized for its potential role as a precursor in the development of targeted enzyme inhibitors or other biologically active probes.

Properties

IUPAC Name |

N-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO2.ClH/c1-11(2)8-5-9(11)12(3)10(6-8)15-13(16-12)7-14-4;/h8-10,14H,5-7H2,1-4H3;1H/t8-,9-,10+,12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKVKXFNNHSLDJ-MIWHGHTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CNC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CNC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877314-88-0 | |

| Record name | 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-N,3a,5,5-tetramethyl-, hydrochloride (1:1), (3aS,4S,6S,7aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877314-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Characterization of Boro Sar + Pinanediol Hcl

Stereoselective Synthesis of Boro-sar-(+)-pinanediol-hcl

The creation of Boro-sar-(+)-pinanediol-hcl, the boronic acid analog of sarcosine (B1681465) protected as a (+)-pinanediol ester, relies on precise control of stereochemistry. Methodologies have been developed to ensure high enantiomeric purity, which is fundamental to the compound's interaction with biological targets.

Matteson Homologation Approaches in Boronic Ester Synthesis

The Matteson homologation is a cornerstone for the asymmetric synthesis of α-aminoboronic acids. This powerful technique facilitates the stereocontrolled extension of a boronic ester by a single carbon atom. The process begins with a chiral boronic ester, such as one derived from (+)-pinanediol, which directs the stereochemical outcome of the reaction.

The key steps in a typical Matteson homologation for synthesizing an α-aminoboronic acid precursor are:

Reaction with a Carbenoid: A chiral boronic ester is reacted with a halomethyl carbenoid, typically (dichloromethyl)lithium (LiCHCl₂), generated in situ at low temperatures. This forms a tetracoordinate boronate complex.

1,2-Migration: Prompted by a Lewis acid like zinc chloride, the alkyl or aryl group on the boron atom undergoes a 1,2-migration to the adjacent carbon, displacing a halide ion. This rearrangement occurs with inversion of configuration at the migrating carbon, but the stereochemistry of the newly formed chiral center is controlled by the chiral auxiliary (e.g., pinanediol). The result is a chiral α-chloroboronic ester with exceptionally high diastereoselectivity.

Nucleophilic Substitution: The α-chloro group is then displaced by a nitrogen-containing nucleophile, such as an azide (B81097) or a protected amine, to introduce the amino functionality. For Boro-sar, this would involve introducing an N-methylamino group or a precursor.

The use of chiral auxiliaries like pinanediol is central to the success of this method, often achieving diastereomeric ratios exceeding 1000:1. This robust control makes Matteson homologation a preferred method for creating libraries of peptide-boronic acids for drug discovery.

| Step | Description | Key Reagents | Significance |

| 1. Carbenoid Addition | Addition of a halomethyl carbenoid to a chiral boronic ester. | Boronic (+)-pinanediol ester, Dichloromethane (CH₂Cl₂), n-Butyllithium (n-BuLi) | Forms a key tetracoordinate boronate intermediate. |

| 2. Rearrangement | Lewis acid-induced 1,2-migration of the boron substituent. | Zinc Chloride (ZnCl₂) | Establishes the new stereocenter with high diastereoselectivity. |

| 3. Nucleophilic Displacement | Substitution of the α-chloro group to install the amino functionality. | Sodium Azide (NaN₃), followed by reduction; or a primary/secondary amine. | Introduces the α-amino group required for the final product. |

Coupling Reactions for Boropeptide Synthesis

Once the α-aminoboronic ester is synthesized, it can be incorporated into a peptide chain through standard peptide coupling reactions. In this context, Boro-sar-(+)-pinanediol acts as an amino acid building block. The formation of the peptide bond involves the activation of the carboxylic acid of an incoming amino acid, which then reacts with the N-methylamino group of the boro-sarcosine moiety.

A variety of coupling reagents have been developed to facilitate this process efficiently while minimizing side reactions and racemization. These reagents convert the carboxylic acid into a more reactive species, such as an active ester.

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators, often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization.

Phosphonium (B103445) Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and generate non-toxic byproducts compared to older phosphonium reagents.

Aminium/Uronium Salts: Reagents such as HBTU, TBTU, and HATU are among the most popular due to their high reactivity, solubility, and ability to minimize racemization. HATU is particularly effective for difficult couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its corresponding active ester.

The choice of coupling reagent and conditions is critical for achieving high yields and purity, especially when dealing with sterically hindered or N-methylated amino acids like sarcosine.

| Coupling Reagent Class | Examples | Mechanism of Action | Key Features |

| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate, which reacts with the amine. | Widely used, but can cause racemization without additives. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms an active HOBt or HOAt ester. | High efficiency; PyBOP byproducts are less hazardous than BOP's. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Forms an active HOBt, HOAt, or Oxyma ester. | Rapid, low racemization, and soluble byproducts. |

Application of Click Chemistry for Boronic Acid Derivatives

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for synthesizing complex molecules, including derivatives of boronic acids. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

For boronic acid derivatives, this approach involves synthesizing a boronic acid scaffold containing either an azide or an alkyne group. This functionalized building block can then be "clicked" with a complementary molecule to rapidly generate a library of diverse compounds.

However, a significant challenge in applying CuAAC to boronic acids is the potential for copper-mediated degradation of the boronic acid moiety. This can lead to lower yields or undesired side products. Strategies to mitigate this issue include the use of copper-coordinating ligands, careful control of reaction conditions, or performing the click reaction at an earlier stage before the boronic acid is installed. Despite this challenge, click chemistry remains a powerful tool for the lead optimization of boronic acid-based compounds.

| Click Reaction Type | Reactants | Catalyst | Advantages for Boronic Acid Derivatives | Challenges |

| CuAAC | Azide, Terminal Alkyne | Copper(I) | High efficiency, regioselectivity (1,4-disubstituted triazole), mild conditions. | Copper-mediated degradation of the C-B bond. |

| SPAAC | Azide, Strained Alkyne (e.g., cyclooctyne) | None (Copper-free) | Avoids copper toxicity and boronic acid degradation. | Reagents can be less stable or accessible. |

| Reversible Click Chemistry | Boronic Acid, cis-Diol | None | Forms a reversible boronate ester bond, useful for sensors and dynamic systems. | Not suitable for forming stable peptide backbones. |

Derivatization Strategies for Boro-sar-(+)-pinanediol-hcl Analogues

Derivatization of the Boro-sar-(+)-pinanediol-hcl scaffold is essential for exploring structure-activity relationships (SAR) and optimizing properties such as potency, selectivity, and pharmacokinetics. Strategies involve modifying functional groups, extending side chains, and making bioisosteric replacements.

Functional Group Modifications and Side Chain Elaboration

Modifications to the Boro-sar-(+)-pinanediol-hcl structure can be made at several positions to probe interactions with a biological target.

N-Terminus Modification: The N-methylamino group can be acylated with various carboxylic acids or coupled to other amino acids to extend the peptide chain. This allows for the exploration of interactions within different pockets of an enzyme's active site.

Side Chain Elaboration: While sarcosine itself lacks a side chain, the synthetic strategy can be adapted to use other α-aminoboronic acids with diverse side chains (e.g., Boro-Phe), allowing for extensive SAR studies.

Boronic Acid Moiety: The pinanediol protecting group can be replaced with other diols to modulate stability and solubility, or it can be deprotected to the free boronic acid, which is typically the biologically active form.

These modifications leverage the synthetic methodologies described previously, such as peptide coupling and Matteson homologation, to create a diverse range of analogues for biological evaluation.

Bioisosteric Replacements in Boro-sar-(+)-pinanediol-hcl-derived Structures

Bioisosterism involves substituting one atom or group of atoms for another with similar physical or chemical properties to enhance desired biological or physical properties without making significant changes to the chemical structure. In the context of Boro-sar-(+)-pinanediol-hcl, several bioisosteric replacements can be considered:

Boronic Acid as a Carboxylic Acid/Tetrahedral Intermediate Mimic: The boronic acid group itself is often considered a bioisostere of a carboxylic acid or, more accurately, a mimic of the tetrahedral transition state formed during amide bond hydrolysis by proteases. Its empty p-orbital allows it to accept a lone pair from a catalytic serine, threonine, or cysteine residue, forming a stable but reversible tetrahedral boronate adduct.

Backbone Modifications: The amide bonds of a peptide chain attached to the boro-sarcosine unit can be replaced with other groups, such as ureas, to improve pharmacokinetic properties and resistance to proteolytic degradation.

Aromatic Ring Replacements: If the peptide contains aromatic residues, the phenyl ring could be replaced with other rings like pyridine to introduce hydrogen bond donors/acceptors and alter electronic properties.

This strategy of elemental exchange, such as replacing phosphorus with boron, is an emerging field in drug design aimed at creating novel therapeutic agents with improved properties.

| Original Group | Bioisosteric Replacement | Rationale | Reference Example |

| Carboxylic Acid | Boronic Acid | Mimics tetrahedral intermediate of peptide hydrolysis, acts as a Lewis acid. | Protease inhibitors like Bortezomib (B1684674). |

| Amide Bond | Urea Scaffold | Improves stability against proteolysis, alters hydrogen bonding patterns. | Design of more stable peptide drugs. |

| Phenyl Group | Pyridine, Thiophene | Modulates aromatic interactions, introduces heteroatoms for new H-bonds. | Altering binding affinity in enzyme inhibitors. |

| Phosphate (B84403) Group | Boronic Acid | Boron can form a tetrahedral structure mimicking phosphate in enzyme active sites. | Development of novel borononucleotides. |

Deprotection of Pinanediol Esters to Free Boronic Acids

Acid-Mediated Cleavage Strategies

Direct hydrolysis of pinanediol boronate esters under acidic conditions is a recognized deprotection strategy. nih.govacs.org This approach typically involves treating the boronic ester with a strong aqueous acid, such as hydrochloric acid (HCl), sometimes under reflux conditions, to drive the cleavage of the B-O bonds and release the free boronic acid and pinanediol. nih.gov

The general mechanism involves the protonation of one of the ester's oxygen atoms, making it a better leaving group and facilitating nucleophilic attack by water. The reaction is reversible, and its success often relies on manipulating equilibrium conditions, for instance by using a large excess of water.

Transesterification Methodologies

Transesterification represents a milder and often more efficient alternative for the deprotection of pinanediol esters. nih.govnih.gov This approach is an equilibrium-driven process where the pinanediol moiety is exchanged with another diol or a different boron-chelating agent. The reaction is driven to completion by factors such as the formation of a more stable product or the removal of one of the products from the reaction medium. thieme-connect.de

One common transesterification strategy involves a two-step sequence using diethanolamine (B148213) (DEA). The pinacolyl boronate ester is first treated with DEA to form a stable, often crystalline, tetracoordinate boron-DEA adduct, which can be isolated. Subsequent hydrolysis of this adduct under mild acidic conditions yields the free boronic acid. nih.govacs.org However, it has been noted that pinanediol esters, due to their high stability, are not readily displaced by diethanolamine, limiting the applicability of this specific method. thieme-connect.de

A more effective transesterification method for robust pinanediol esters involves the use of a sacrificial boronic acid, such as phenylboronic acid (PhB(OH)₂), in a biphasic system. thieme-connect.de In this procedure, the pinanediol ester is stirred vigorously in a mixture of water and an organic solvent like diethyl ether with PhB(OH)₂. The equilibrium is effectively shifted towards the desired product because the free amino acid boronic acid (e.g., H-boroVal-OH) is highly soluble in the aqueous phase, while the newly formed pinanediol ester of phenylboronic acid preferentially partitions into the organic phase. This separation drives the reaction to completion, allowing for the isolation of the target boronic acid in high yield from the aqueous layer. thieme-connect.de

The table below summarizes a published example of this biphasic transesterification methodology.

| Substrate | Reagent | Solvent System | Reaction Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| TFA·H-boroVal-(+)-pinanediol | Phenylboronic acid (PhB(OH)₂) | Water / Diethyl Ether | ~3 hours | TFA·H-boroVal-OH | 99% | thieme-connect.de |

Analytical Verification of Synthesized Boro-sar-(+)-pinanediol-hcl Derivatives

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of synthesized Boro-sar-(+)-pinanediol-hcl and its derivatives. A combination of spectroscopic and chromatographic techniques is employed to provide a comprehensive profile of the compound.

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and composition of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms within the molecule.

¹³C NMR is used to identify the carbon skeleton and the chemical environment of each carbon atom.

¹¹B NMR is particularly valuable for boron-containing compounds as it directly probes the boron nucleus. nsf.govnih.gov It can distinguish between the trigonal planar (sp²) boron of a free boronic acid and the tetrahedral (sp³) boron in a boronate ester or a DEA adduct, with the sp³ species typically appearing significantly upfield. nih.govnsf.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI+), is used to determine the precise molecular weight of the compound. This measurement allows for the confirmation of the elemental composition and corroborates the proposed molecular formula. nih.govacs.org

The table below shows representative spectroscopic data for a related amino acid boronic acid derivative, illustrating the type of information obtained from these analyses.

| Technique | Parameter | Observed Data for (3-(Benzylamino)-3-oxo-1-phenylpropyl)boronic acid | Reference |

|---|---|---|---|

| ¹H NMR (500 MHz, CD₃OD) | Chemical Shift (δ) | 7.29–6.97 (m, 10H), 4.50–4.22 (m, 2H), 2.80–2.74 (m, 1H), 2.72–2.43 (m, 2H) | acs.org |

| ¹³C NMR (125 MHz, CD₃OD) | Chemical Shift (δ) | 176.7, 148.1, 137.9, 128.8, 128.2, 127.9, 127.7, 127.6, 124.4, 43.8, 40.2 | acs.org |

| ¹¹B NMR (160 MHz, CD₃OD) | Chemical Shift (δ) | 25.39 | acs.org |

| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 284.1453, Found: 284.1478 | acs.org |

Chromatographic Purity and Stability Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and stability of boronic acid esters. However, the analysis of these compounds by reversed-phase HPLC (RP-HPLC) presents a significant challenge: the susceptibility of the boronic ester to on-column hydrolysis, which leads to the formation of the more polar, and often poorly retained, free boronic acid. researchgate.netresearchgate.netresearchgate.net This degradation can result in inaccurate purity assessments, showing artifactual impurity peaks and distorted peak shapes.

To address this, specific analytical strategies have been developed to minimize hydrolysis during analysis:

Stationary Phase Selection: The use of modern, low-silanol activity C18 columns (e.g., Waters XTerra MS C18) has been shown to significantly reduce the rate of on-column hydrolysis compared to traditional silica-based columns. researchgate.netsemanticscholar.org

Mobile Phase and Diluent Composition: Hydrolysis can be mitigated by careful selection of the mobile phase and sample diluent. Using aprotic solvents like acetonitrile (B52724) (ACN) as the diluent prevents degradation in the sample vial. nih.govresearchgate.net For the mobile phase, approaches include using no acidic modifier (e.g., formic acid) or employing highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent, which can stabilize the ester. nih.govresearchgate.net

Alternative Chromatographic Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) has been explored as a robust alternative to RP-HPLC. HILIC columns can provide excellent retention and selectivity for both the boronic ester and its corresponding free boronic acid, overcoming the challenges associated with reversed-phase methods. researchgate.net

The following table summarizes recommended HPLC conditions designed to ensure accurate purity analysis of boronic esters.

| Parameter | Condition | Rationale / Finding | Reference |

|---|---|---|---|

| Column | Waters XTerra MS C18 | Low silanol (B1196071) activity minimizes on-column hydrolysis. | researchgate.netsemanticscholar.org |

| Sample Diluent | Aprotic Solvents (e.g., 100% Acetonitrile) | Prevents hydrolysis of the ester prior to injection. | nih.govresearchgate.net |

| Mobile Phase pH | No pH modifier or highly basic (pH 12.4) | Acidic modifiers can accelerate hydrolysis; basic conditions can stabilize the ester. | nih.govresearchgate.net |

| Alternative Mode | HILIC (e.g., ZIC-cHILIC column) | Provides excellent selectivity and retention for both boronic esters and their polar boronic acid degradants. | researchgate.net |

Mechanistic Investigations of Boron Containing Enzyme Inhibitors Derived from Boro Sar + Pinanediol Hcl

Reversible Covalent Inhibition by Boronic Acids

Boronic acids are a class of organic compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This unique chemical structure allows them to act as potent and selective inhibitors of certain enzymes, particularly serine proteases. Their mechanism of action is distinguished by the formation of a reversible covalent bond with a key amino acid residue in the enzyme's active site.

Formation of Tetrahedral Adducts with Catalytic Serine Residues

The inhibitory activity of boronic acids against serine proteases stems from the ability of the boron atom to act as an electrophile. nih.govmdpi.com In the active site of a serine protease, a highly reactive serine residue acts as a nucleophile. acs.org The boron atom of the inhibitor is attacked by the hydroxyl group of this catalytic serine, leading to the formation of a stable, tetrahedral adduct. diabetesjournals.org This covalent interaction is a key feature of their inhibitory mechanism. acs.orgnih.gov The formation of this boronate linkage with the serine residue effectively blocks the enzyme's catalytic activity. acs.org It is important to note that this covalent bond is reversible, allowing for a dynamic equilibrium between the free enzyme and the enzyme-inhibitor complex. mdpi.com This reversibility can be advantageous in drug design, as it can help to minimize off-target effects. nih.gov

Mimicry of Enzyme Transition States

A crucial aspect of the potency of boronic acid inhibitors is their ability to mimic the transition state of the enzyme-catalyzed reaction. researchgate.netbohrium.com During the normal catalytic process of a serine protease, a tetrahedral intermediate is formed as the substrate is cleaved. diabetesjournals.org The tetrahedral adduct formed between the boronic acid inhibitor and the catalytic serine residue closely resembles this high-energy transition state, both geometrically and electronically. researchgate.netbohrium.com By mimicking this transient state, the inhibitor binds to the active site with very high affinity, often orders of magnitude tighter than the substrate itself. bohrium.com This high-affinity binding is a hallmark of transition-state analogue inhibitors and contributes significantly to the low inhibitory constants (Ki values) observed for many boronic acid-based enzyme inhibitors. bohrium.com

Inhibition of Serine Proteases

The principles of reversible covalent inhibition and transition state mimicry by boronic acids have been successfully applied to the design of inhibitors for a variety of serine proteases. Boro-sar-(+)-pinanediol-hcl serves as a key chiral building block for the synthesis of these targeted inhibitors.

Thrombin Inhibition Studies

Thrombin is a crucial serine protease involved in the blood coagulation cascade, making it a prime target for anticoagulant therapies. Peptide boronic acid derivatives have been extensively investigated as thrombin inhibitors. nih.govnih.gov In these inhibitors, the boronic acid is typically attached to an amino acid or peptide sequence that directs the inhibitor to the active site of thrombin.

Research has shown that dipeptide boronic acids, such as those with a D-Phe-Pro sequence, exhibit potent antithrombin activity. bohrium.com The proline residue helps to correctly position the inhibitor in the active site, while the boronic acid group forms the crucial covalent bond with the catalytic serine. The pinanediol ester of these boronic acids is a common synthetic intermediate, which is then deprotected to yield the active boronic acid. bohrium.com

One study investigated a neutral boronic acid derivative, Z-D-Phe-Pro-methoxypropylglycine-pinanediol, which demonstrated competitive inhibition of thrombin with a Ki of 8.9 nM. bohrium.com This compound also showed high selectivity for thrombin over other serine proteases like trypsin and plasmin. bohrium.com

Table 1: Thrombin Inhibition by a Boronic Acid Derivative

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Z-D-Phe-Pro-methoxypropylglycine-pinanediol | Thrombin | 8.9 nM |

| Trypsin | 1.1 µM |

Data sourced from in vitro characterization studies. bohrium.com

Fibroblast Activation Protein (FAP) Inhibition Research

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many cancers and in areas of tissue remodeling, making it a target for both diagnostics and therapeutics. nih.govsemanticscholar.orgdocumentsdelivered.comnih.govrsc.orgfigshare.com Boro-proline containing dipeptides have been identified as potent inhibitors of FAP. nih.gov

The selectivity of these inhibitors is a key challenge, as FAP is closely related to other enzymes like dipeptidyl peptidases (DPPs). nih.gov Research has focused on modifying the peptide portion of the inhibitor to achieve selectivity. For instance, Gly-boroPro demonstrates high selectivity for FAP over prolyl oligopeptidase (PREP), but not over DPPs. nih.gov However, the addition of an N-terminal blocking group can enhance potency against FAP and eliminate cross-reactivity with DPPs. nih.gov

One study identified N-(pyridine-4-carbonyl)-d-Ala-boroPro as a potent and selective FAP inhibitor, highlighting the importance of the P2 amino acid in achieving selectivity. nih.gov

Table 2: FAP and PREP Inhibition by Boro-Proline Derivatives

| Compound | FAP IC50 (nM) | PREP IC50 (nM) | FAP Selectivity (PREP IC50/FAP IC50) |

|---|---|---|---|

| Gly-boroPro | 23 ± 1.4 | 21,000 ± 2,800 | 900-fold |

| N-acetyl-Gly-boroPro | 2.5 ± 0.2 | 3.5 ± 0.5 | 1.4-fold |

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. nih.gov

Dipeptidyl Peptidase 4 (DPP4) Inhibitory Mechanisms

Dipeptidyl Peptidase 4 (DPP4) is a serine protease that degrades incretin (B1656795) hormones, which are involved in regulating blood glucose levels. Inhibition of DPP4 is a validated therapeutic strategy for the treatment of type 2 diabetes. diabetesjournals.orgmdpi.com Proline boronic acid dipeptides are among the most potent inhibitors of DPP4. acs.orgresearchgate.net

The inhibitory mechanism follows the same principles of forming a reversible covalent adduct with the catalytic serine in the DPP4 active site. researchgate.net The stereochemistry of the boro-proline is crucial for activity, with the (R)-isomer being the active form. researchgate.net Various L-amino acids are tolerated at the P2 position, allowing for modulation of the inhibitor's properties. researchgate.net

While potent, some boro-proline dipeptide inhibitors of DPP4 have shown a tendency to lose activity in solution due to the formation of a cyclic species containing a B-N bond, which is analogous to a diketopiperazine. acs.org This highlights an important aspect of the chemistry of these compounds that must be considered in their development as therapeutic agents.

Table 3: DPP4 Inhibition by Proline Boronic Acid Dipeptides

| Compound | DPP4 IC50 (nM) |

|---|---|

| Ala-boroPro | 1.6 |

| Pro-boroPro | 2.1 |

Data represents the inhibitory concentration for the active (R)-boroPro stereoisomer. researchgate.net

Proteasome Inhibition (e.g., 20S Proteasome)

Boronic acid derivatives are potent inhibitors of the 20S proteasome, a multi-catalytic protease complex essential for protein degradation in eukaryotic cells. The therapeutic mechanism of these inhibitors, such as the FDA-approved drug bortezomib (B1684674), involves the reversible inhibition of the proteasome's chymotrypsin-like (CT-L) activity, which resides in the β5 subunit.

The core inhibitory action stems from the electrophilic boron atom, which forms a stable, reversible covalent bond with the N-terminal threonine (Thr1) residue in the active site of the catalytic subunits. This interaction creates a tetrahedral boronate-enzyme complex that mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic function. Inhibiting the proteasome disrupts intracellular protein homeostasis, leading to cell cycle arrest and apoptosis, a strategy proven effective in treating certain cancers like multiple myeloma. The specificity of these inhibitors for different catalytic sites (β1, β2, or β5) is largely determined by the peptide-like side chains of the inhibitor, which interact with corresponding substrate-binding pockets within the enzyme's active site.

Inhibition of β-Lactamases

Derivatives of Boro-sar-(+)-pinanediol-hcl are precursors to a class of compounds known as Boronic Acid Transition State Inhibitors (BATSIs). These inhibitors are designed to combat bacterial antibiotic resistance, which is often mediated by β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics. BATSIs act as reversible, covalent inhibitors that mimic the high-energy tetrahedral intermediate formed during the hydrolysis of a β-lactam ring. mdpi.com This mimicry allows them to bind with high affinity to the active site of β-lactamases.

Broad-Spectrum Serine β-Lactamase Inhibition (Classes A, C, D)

Boronic acid inhibitors have demonstrated a broad spectrum of activity against serine β-lactamases (SBLs), which are categorized into Ambler classes A, C, and D. The inhibition mechanism involves the formation of a dative covalent bond between the boron atom and the catalytic serine residue (e.g., Ser70 in class A or Ser64 in class C) in the enzyme's active site. asm.org

Newer cyclic and bicyclic boronates, such as vaborbactam (B611620) and taniborbactam, show potent inhibition across these classes. They are effective against Class A extended-spectrum β-lactamases (ESBLs) and carbapenemases (like KPC), Class C cephalosporinases (like AmpC), and Class D carbapenemases (like OXA-type enzymes). nih.govresearchgate.net This broad-spectrum capability makes them valuable tools for restoring the efficacy of existing β-lactam antibiotics against resistant bacterial strains.

Below is a table summarizing the inhibitory activity of representative boronic acid compounds against various serine β-lactamases.

| Enzyme | Class | Inhibitor Type | Inhibition Metric (K_i) |

| KPC-2 | A | Triazole Boronic Acid | 730 nM |

| CTX-M-9 | A | Sulfonamide Boronic Acid | 45 nM |

| AmpC | C | Triazole Boronic Acid | 140 nM |

| OXA-24/40 | D | Phenyl Boronic Acid | 5 µM |

This table is interactive. Data is compiled from published research findings. mdpi.comnih.govnih.gov

Investigation of Metallo-β-Lactamase Inhibition (Class B)

A significant advancement in the field of β-lactamase inhibitors is the development of boronates that can inhibit Class B metallo-β-lactamases (MBLs). Unlike SBLs, MBLs utilize zinc ions in their active site to catalyze hydrolysis and are not inhibited by traditional SBL inhibitors like clavulanic acid or avibactam. The emergence of bicyclic boronates, developed from precursors like Boro-sar-(+)-pinanediol-hcl, has provided a breakthrough class of dual-action inhibitors effective against both SBLs and MBLs. mdpi.com The chemical versatility of the boron atom, which can readily interchange between sp² and sp³ hybridization states, is thought to enable its effective binding to the mechanistically distinct active sites of both enzyme superfamilies.

Molecular Interactions at the Enzyme Active Site

The high affinity and specificity of boronic acid inhibitors are dictated by a network of precise molecular interactions within the target enzyme's active site.

Specific Residue Interactions and Binding Site Analysis

Crystallographic and molecular modeling studies have elucidated the key interactions that stabilize the enzyme-inhibitor complex.

In Proteasomes: The primary interaction is the covalent bond between the inhibitor's boron atom and the hydroxyl group of the catalytic Thr1 residue. This bond is further stabilized by a network of hydrogen bonds. For instance, the two hydroxyl groups on the tetrahedral boronate complex act as hydrogen bond donors to the backbone amide groups of residues such as Gly47 and Ala49 within the active site. nih.gov

In Serine β-Lactamases: A covalent bond forms with the catalytic serine residue. The resulting tetrahedral boronate is stabilized within the "oxyanion hole," a sub-pocket that typically stabilizes the negative charge on the carbonyl oxygen of the substrate during catalysis. This stabilization occurs through hydrogen bonds with the backbone amides of key residues, such as Ser70 and Ser237 in CTX-M-14. asm.org Additional hydrogen bonds often form between the inhibitor's side chains (e.g., carboxylate or amide groups) and specific residues like Tyr150, Asn152, T235, and T237, enhancing binding affinity. mdpi.comasm.orgnih.gov Hydrophobic interactions also contribute, as seen between boronic acid inhibitors and residues like Tyr112 and Trp115 in the active site of OXA-24/40. nih.gov

Role of Sub-pockets in Ligand Recognition

The active sites of both proteasomes and β-lactamases contain various sub-pockets that recognize the side chains of their natural substrates. Boronic acid inhibitors are designed with specific side chains to exploit these pockets for enhanced affinity and selectivity.

Proteasome Sub-pockets: The substrate-binding channel of the proteasome is lined with pockets designated S1, S2, S3, etc., which accommodate the P1, P2, P3 residues of the peptide substrate. Inhibitor specificity is achieved by tailoring its peptide-like backbone to fit these pockets. For example, a bulky, hydrophobic C-terminal group on an inhibitor can bind tightly to the S1 pocket of the β5 subunit, conferring high selectivity for the chymotrypsin-like site. nih.gov

β-Lactamase Sub-pockets: In β-lactamases, specific sub-pockets are responsible for recognizing different features of β-lactam antibiotics. The oxyanion hole is a critical sub-pocket that binds the boronic acid moiety. asm.orgnih.gov Another important pocket is the one that binds the C-3/4 carboxylate group of penicillins and cephalosporins. Boronic acid inhibitors are often designed with a carboxylate group that occupies this same pocket, forming hydrogen bonds with residues like Ser130 and Thr235 to anchor the inhibitor correctly. asm.org

Oxyanion Hole Engagement

A critical aspect of the inhibitory mechanism of boron-containing enzyme inhibitors, such as those derived from Boro-sar-(+)-pinanediol-hcl, is their interaction with the oxyanion hole of the target enzyme's active site. This engagement is fundamental to their function as transition-state analogue inhibitors. Boronic acids are recognized for their ability to mimic the high-energy tetrahedral intermediate that forms during substrate hydrolysis, a key feature of which is the stabilization of a negatively charged oxygen atom in the oxyanion hole. mdpi.com

Upon binding to the active site of a serine protease or β-lactamase, the boron atom of the inhibitor is attacked by the catalytic serine residue, leading to the formation of a stable, tetrahedral adduct. nih.govnih.govresearchgate.net This tetrahedral arrangement around the boron atom is crucial as it positions one of the boronic acid's hydroxyl oxygen atoms directly within the oxyanion hole. nih.govnih.gov This placement allows the oxygen atom to form strong hydrogen bonds with the backbone amide nitrogens of key amino acid residues that constitute the oxyanion hole. nih.govnih.gov

For instance, in studies of boronic acid inhibitors targeting OXA-24/40 β-lactamase, crystallographic data revealed that one of the boronic acid oxygen atoms is consistently found within the oxyanion hole. nih.gov This oxygen atom is stabilized through interactions with the backbone nitrogens of Trp221 and Ser81. nih.gov Similarly, in class A β-lactamases like KPC-2, the boronate hydroxyls are observed to be within hydrogen bonding distance of the oxyanion hole atoms, specifically the backbone nitrogens of S70 and T237. nih.govresearchgate.net This network of hydrogen bonds effectively mimics the interactions that stabilize the tetrahedral transition state of the natural substrate, thereby contributing significantly to the high binding affinity and inhibitory potency of these compounds. nih.gov The covalent bond formed between the boron and the catalytic serine, in conjunction with the extensive hydrogen bonding within the oxyanion hole, anchors the inhibitor firmly in the active site. nih.gov

The table below summarizes key interactions between boronic acid inhibitors and the oxyanion hole residues in different enzymes as reported in various studies.

| Enzyme Target | Inhibitor Type | Key Oxyanion Hole Residues | Interacting Inhibitor Atom | Reference |

| OXA-24/40 β-lactamase | Boronic Acid | Trp221 (backbone N), Ser81 (backbone N) | Boronic Acid O1 | nih.gov |

| KPC-2 (Class A β-lactamase) | Boronic Acid Transition State Inhibitor | S70 (backbone N), T237 (backbone N) | Boronic Acid Oxygen/Hydroxyl | nih.govresearchgate.net |

| CTX-M β-lactamase | Boronic Acid Transition State Inhibitor | S70 (backbone N), T237 (backbone N) | Boronic Acid Hydroxyl | researchgate.net |

This targeted engagement of the oxyanion hole is a hallmark of the mechanism of action for boronic acid-based inhibitors and is a primary determinant of their efficacy in enzyme inhibition.

Structure Activity Relationship Sar Studies of Boro Sar + Pinanediol Hcl Derivatives

Impact of Substituents on Inhibitory Potency and Selectivity

The inhibitory potency and selectivity of boronic acid-based inhibitors are highly sensitive to the nature and position of various substituents. For derivatives of Boro-sar-(+)-pinanediol-hcl, modifications could be envisioned at several key positions, with predictable impacts on their biological activity.

Substitutions on the Sarcosine (B1681465) Moiety: The N-methyl group of the sarcosine backbone is a critical feature. Altering this group would likely have a significant impact on potency and selectivity. For instance, replacement with larger alkyl groups could introduce steric hindrance, potentially decreasing binding affinity. Conversely, the introduction of functional groups capable of forming additional hydrogen bonds or ionic interactions with a target enzyme could enhance potency.

Modifications to the Pinanediol Group: The (+)-pinanediol group serves as a chiral auxiliary and a protecting group for the boronic acid. While often removed in the final active compound, its presence in a prodrug or as part of the final molecule can influence stability and cell permeability. Different diol protecting groups could be explored to modulate these properties.

A hypothetical analysis of substituent effects is presented in the table below:

| Modification Site | Substituent Type | Predicted Impact on Potency | Predicted Impact on Selectivity | Rationale |

| Sarcosine N-H | Small Alkyl Groups (e.g., Ethyl) | Decrease | May Increase or Decrease | Potential for steric clash in the active site; altered hydrophobic interactions. |

| Sarcosine N-H | Functionalized Chains (e.g., with -OH, -COOH) | Increase | Likely Increase | Potential for new hydrogen or ionic bonds with enzyme residues. |

| Pinanediol Moiety | Alternative Chiral Diols | Variable | Variable | Alters the stereochemistry and steric bulk around the boron atom. |

Correlation between Chemical Modifications and Enzyme Binding Affinity

The binding affinity of boronic acid inhibitors to their target enzymes, typically serine proteases, is governed by a combination of covalent and non-covalent interactions. For Boro-sar-(+)-pinanediol-hcl derivatives, the boronic acid moiety is designed to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.

Chemical modifications would directly influence this binding affinity. For example, altering the electronics of the boronic acid through substituent changes on the sarcosine backbone could modulate its Lewis acidity and, consequently, the strength of the covalent interaction with the active site serine. Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are also critical. Modifications that enhance these interactions would lead to a lower dissociation constant (Ki) and thus higher binding affinity.

Stereochemical Influence on Biological Activity

Stereochemistry is a paramount factor in the biological activity of chiral molecules like Boro-sar-(+)-pinanediol-hcl. The use of (+)-pinanediol introduces a specific chirality around the boron atom, which can significantly influence how the inhibitor fits into the three-dimensional architecture of an enzyme's active site.

The stereocenter at the alpha-carbon of the sarcosine derivative is also crucial. It is well-established that enzymes exhibit a high degree of stereoselectivity, often preferentially binding one enantiomer over the other. For instance, if targeting a protease that recognizes L-amino acids, the corresponding stereoisomer of the inhibitor would be expected to have significantly higher potency. The incorrect stereoisomer may not only have lower affinity but could fail to bind altogether due to steric clashes with the enzyme. The choice of the (+)-pinanediol chiral auxiliary is instrumental in directing the stereoselective synthesis of such inhibitors. The influence of stereochemistry on biological activity is a fundamental principle in drug design, and it is expected to be a critical determinant for any potential therapeutic application of Boro-sar-(+)-pinanediol-hcl derivatives researchgate.netnih.govmalariaworld.org.

Design Principles for Enhanced Inhibitory Activity

Based on the general principles of boronic acid inhibitor design, several strategies can be proposed to enhance the inhibitory activity of Boro-sar-(+)-pinanediol-hcl derivatives.

Mimicking the Natural Substrate: The sarcosine portion of the molecule can be modified to more closely resemble the preferred substrate of a target enzyme. This could involve the introduction of side chains that mimic those of natural amino acids, thereby increasing binding affinity and selectivity.

Introduction of Additional Binding Moieties: Incorporating functional groups that can form additional interactions with the enzyme active site is a common strategy. This could include groups that form hydrogen bonds, ionic bonds, or hydrophobic interactions with specific pockets within the enzyme.

Optimization of the Boronic Acid Moiety: Fine-tuning the electronic properties of the boronic acid can enhance its reactivity with the catalytic serine. This can be achieved through the introduction of electron-withdrawing or electron-donating groups at appropriate positions on the inhibitor scaffold.

Structure-Based Drug Design: Utilizing X-ray crystallography or computational modeling to understand the binding mode of a lead compound within the enzyme's active site can guide the rational design of more potent inhibitors. This approach allows for the precise placement of functional groups to maximize favorable interactions and minimize unfavorable ones.

The table below summarizes these design principles:

| Design Principle | Strategy | Expected Outcome |

| Substrate Mimicry | Modify the sarcosine backbone to resemble the enzyme's natural substrate. | Increased binding affinity and selectivity. |

| Enhanced Binding Interactions | Add functional groups for new hydrogen, ionic, or hydrophobic bonds. | Increased potency. |

| Boron Chemistry Optimization | Modulate the Lewis acidity of the boronic acid. | Improved covalent bond formation with the active site serine. |

| Rational Drug Design | Use structural information (X-ray, NMR, modeling) to guide modifications. | More potent and selective inhibitors with fewer off-target effects. |

Preclinical Biological Evaluation of Boro Sar + Pinanediol Hcl Analogues

In Vitro Enzyme Inhibition Kinetics (K_i and IC_50 Determinations)

Analogues of Boro-sar-(+)-pinanediol-hcl, particularly dipeptidyl and tripeptidyl boronic acids, have been extensively evaluated as inhibitors of various enzymes, most notably proteasomes and β-lactamases. The inhibitory potency of these compounds is typically quantified by determining their inhibition constant (K_i) and half-maximal inhibitory concentration (IC_50).

Research has shown that the boronic acid moiety is crucial for inhibitory activity, forming a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of target enzymes. The pinanediol ester serves as a protecting group for the boronic acid, which can be hydrolyzed under physiological conditions to release the active boronic acid. In many instances, the pinanediol esters themselves exhibit comparable activity to the free boronic acids.

Studies on a series of triazole-based β-lactamase inhibitors derived from boronic acids have demonstrated potent enzyme inhibition. For example, certain analogues have shown K_i values as low as 140 nM against AmpC β-lactamase and 730 nM against KPC-2 β-lactamase. Similarly, dipeptide boronic acid analogues have been identified as potent proteasome inhibitors, with IC_50 values in the low nanomolar range, comparable to the approved drug bortezomib (B1684674). For instance, one such dipeptide boronic acid proteasome inhibitor demonstrated an IC_50 of 4.60 nM, which was more potent than bortezomib (IC_50 of 7.05 nM) in the same assay mdpi.com.

| Compound Type | Target Enzyme | Inhibition Parameter | Value |

|---|---|---|---|

| Triazole-based boronic acid | AmpC β-lactamase | K_i | 140 nM |

| Triazole-based boronic acid | KPC-2 β-lactamase | K_i | 730 nM |

| Dipeptide boronic acid | Proteasome | IC_50 | 4.60 nM |

| Bortezomib (reference) | Proteasome | IC_50 | 7.05 nM |

In Vitro Cellular and Tissue-Based Binding Studies (e.g., Xenografts, Human Tissue)

The interaction of Boro-sar-(+)-pinanediol-hcl analogues with cancer cells and tissues has been a key area of investigation, particularly focusing on their binding to cell surface glycans. The surface of cancer cells is often characterized by an abundance of sialic acid residues within the glycocalyx, which serves as a target for boronic acids acs.org.

Boronic acids can form reversible covalent bonds with the diol groups present in saccharides like sialic acid acs.orgnih.gov. This interaction is pH-dependent, with stronger binding observed under acidic conditions, which is often characteristic of the tumor microenvironment nih.gov. This targeted binding to the cancer cell surface is believed to enhance the cellular uptake and localization of the boronic acid-containing compounds.

In preclinical studies using tumor xenograft mouse models, boronic acid derivatives have demonstrated the ability to inhibit tumor growth nih.gov. These in vivo findings support the concept of targeted binding and subsequent therapeutic action in a tumor setting. Furthermore, computational modeling has been employed to characterize the binding of novel boronic acid derivatives to specific protein targets, such as the urokinase-type plasminogen activator (uPA), providing insights into the molecular interactions and binding energies involved biorxiv.org. For instance, a computational study of a boronic acid derivative, C14H21BN2O2S, showed a high binding affinity to the uPA binding pocket with a binding affinity of -3.2481 kcal/mol biorxiv.org.

In Vitro Antibacterial Activity (e.g., Restoration of Antibiotic Efficacy, MIC Studies)

Boro-sar-(+)-pinanediol-hcl analogues have shown promise as antibacterial agents, both through direct antimicrobial action and by inhibiting bacterial resistance mechanisms. A significant area of research has been their use as β-lactamase inhibitors. By inhibiting β-lactamase enzymes, these compounds can restore the efficacy of β-lactam antibiotics against resistant bacterial strains.

In vitro studies have determined the minimum inhibitory concentrations (MICs) of various boronic acid derivatives against pathogenic bacteria. For example, halogenated phenylboronic acids have demonstrated antibacterial and antibiofilm activity against Vibrio species. Specifically, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) were found to have MICs of 100 μg/mL for the planktonic cell growth of Vibrio parahaemolyticus and were also effective in preventing biofilm formation in a dose-dependent manner.

| Compound | Bacterial Species | Activity | Value |

|---|---|---|---|

| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | MIC | 100 μg/mL |

| 2-fluoro-5-iodophenylboronic acid (FIPBA) | Vibrio parahaemolyticus | MIC | 100 μg/mL |

Pharmacokinetic Profile Analysis (Preclinical/In Vitro Context)

The preclinical evaluation of Boro-sar-(+)-pinanediol-hcl analogues has included in vitro assessments of their pharmacokinetic properties. A known challenge with peptide-based drugs, including some boronic acid derivatives, is their often-poor pharmacokinetic profile, which can include rapid clearance and low oral bioavailability.

To address these limitations, the pinanediol ester of the boronic acid can act as a prodrug, improving stability and cellular permeability. Research has shown that derivatization of the boronic acid moiety can significantly impact its pharmacokinetic properties. For instance, some dipeptidyl boronic acid analogues have been shown to have greater plasma exposure and a longer half-life in rats compared to bortezomib.

The use of boronate esters in prodrug strategies is a key area of investigation to enhance the therapeutic potential of these compounds by improving their pharmacokinetic profiles. These strategies aim to optimize drug delivery and maintain effective concentrations at the target site.

Comparative Biological Evaluation in Preclinical Models

Comparative studies in preclinical models have been conducted to evaluate the efficacy and safety of Boro-sar-(+)-pinanediol-hcl analogues relative to existing drugs. These studies often utilize cell lines, as well as animal models such as zebrafish and rodents.

In one such study, a novel dipeptidyl boronic acid proteasome inhibitor was directly compared to bortezomib. The results indicated that the novel compound was less toxic than bortezomib in both zebrafish and Sprague-Dawley rat models. This suggests a potentially improved safety profile for this class of compounds.

Furthermore, the pharmacokinetic analysis from this comparative study revealed that the candidate compound exhibited greater plasma exposure and a longer half-life than bortezomib, indicating potentially more favorable drug metabolism and distribution characteristics. These findings from comparative preclinical evaluations are crucial for identifying promising candidates for further development.

Advanced Analytical and Computational Methodologies in Boro Sar + Pinanediol Hcl Research

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography is a cornerstone technique for visualizing the three-dimensional structure of enzyme-inhibitor complexes. nih.govresearchgate.netbiologiachile.cl It provides unparalleled, high-resolution insights into how inhibitors like Boro-sar-(+)-pinanediol-hcl bind to their target enzymes, typically serine proteases. By determining the precise coordinates of each atom in the complex, researchers can map the critical interactions that underpin the inhibitor's potency and selectivity. rcsb.orgdesy.de

A key feature of boronic acid inhibitors is their ability to form a reversible covalent bond with the catalytic serine residue in the active site of target enzymes. nih.govmdpi.com X-ray crystallography directly confirms the formation of this bond, revealing a tetrahedral adduct between the inhibitor's boron atom and the hydroxyl oxygen of the active-site serine. rcsb.orgnih.gov This structure is thought to mimic the high-energy tetrahedral intermediate formed during natural peptide bond hydrolysis, which explains the high affinity of these inhibitors. acs.org

Crystal structures of various peptide boronic acids complexed with serine proteases have been determined, consistently showing the boron atom in a tetrahedral state, covalently linked to the catalytic serine. nih.govrcsb.org For instance, the structure of α-lytic protease in complex with a peptide boronic acid inhibitor revealed the active-site serine forming a covalent, nearly tetrahedral adduct with the boron atom. rcsb.org In some cases, crystallography has revealed even more complex interactions, such as tricovalent adducts where the boron atom is linked to two different serine residues and a lysine (B10760008) residue within the active site of a penicillin-binding protein (PBP). nih.govacs.org These detailed structural snapshots are fundamental to understanding the mechanism of inhibition.

Below is a table summarizing crystallographic data for representative boronic acid inhibitor-enzyme complexes.

| Enzyme Target | Inhibitor Type | PDB Code | Resolution (Å) | Key Finding |

| α-Lytic Protease | Peptide Boronic Acid | 1P01 | 2.0 | Covalent tetrahedral adduct with catalytic serine. rcsb.org |

| AmpC β-Lactamase | Benzo[b]thiophen-2-ylboronic acid | 2I72 | Not Specified | Covalent interaction with the catalytic serine. nih.gov |

| Yeast 20S Proteasome | Dipeptidyl Boronic Acid (Bortezomib) | Not Specified | 2.8 | Covalent adduct with the N-terminal threonine of active subunits. desy.de |

| P. aeruginosa PBP3 | Phenylboronic Acid | Not Specified | Not Specified | Tricovalent complex with Ser294, Ser349, and Lys484. nih.govacs.org |

Beyond the covalent bond, the stability and specificity of the enzyme-inhibitor complex are dictated by a network of non-covalent interactions. X-ray crystallography meticulously maps these protein-ligand interactions, including hydrogen bonds, van der Waals forces, and hydrophobic contacts. rcsb.orgdesy.de For example, the crystal structure of the α-lytic protease-inhibitor complex is stabilized by seven distinct hydrogen bonds between the enzyme and the peptide backbone of the inhibitor. rcsb.org These interactions, which involve specific residues lining the enzyme's active site, are critical for the inhibitor's high affinity and selectivity for its target. The structural data also reveal how the inhibitor's side chains fit into the enzyme's specificity pockets, providing a rationale for its targeted activity and a roadmap for designing new inhibitors with improved properties. desy.detum.de

Molecular Docking and Dynamics Simulations

Computational chemistry provides powerful tools to complement experimental techniques like X-ray crystallography. frontiersin.orgnih.gov Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of inhibitors such as Boro-sar-(+)-pinanediol-hcl to their targets, offering insights into the thermodynamics and kinetics of the interaction. nih.govmdpi.comfrontiersin.org

Molecular docking is a computational method used to predict the preferred orientation (the "binding mode" or "pose") of an inhibitor when bound to a target enzyme. biorxiv.orgbiorxiv.org Docking algorithms sample numerous possible conformations of the inhibitor within the enzyme's active site and use a scoring function to rank them, with the best scores corresponding to the most likely binding modes. biorxiv.orgresearchgate.net For boronic acid inhibitors, specialized covalent docking protocols are often employed to account for the formation of the covalent bond with the active site serine. nih.gov

These studies can predict not only the binding pose but also estimate the binding affinity (e.g., in kcal/mol), which is a measure of the strength of the interaction. biorxiv.orgbiorxiv.org For instance, a computational study on novel boronic acid derivatives targeting the urokinase-type plasminogen activator (uPA) used molecular docking to identify the best candidate based on binding affinity scores and specific interactions with active site residues. biorxiv.orgbiorxiv.org Such predictions are invaluable in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and experimental testing. acs.org

Advanced computational methods, such as hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, allow for a more detailed assessment of molecular properties that govern inhibitor activity. frontiersin.orgnih.govnih.gov These methods can accurately model the electronic changes that occur during the formation of the covalent bond between the boron atom and the serine hydroxyl group. frontiersin.org

Researchers use these techniques to calculate key properties such as:

Reaction Energy Barriers: QM/MM simulations can determine the energy profile of the covalent bond formation, revealing how easily the reaction occurs once the inhibitor is in the active site. nih.gov

Binding Free Energy: More rigorous than simple docking scores, methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) are used with MD simulations to calculate the binding free energy, providing a more accurate prediction of binding affinity. nih.gov

Electron Density and Electrophilicity: Quantum mechanical calculations can quantify the electrophilic character of the boron atom, a key factor in its reactivity with the nucleophilic serine. mdpi.com Studies have shown that a stronger electrophilic nature in the boron atom facilitates the chemical reaction in the active site. mdpi.com

This table presents representative data from computational studies on boronic acid inhibitors.

| Computational Method | Target/System | Property Calculated | Finding |

| Molecular Docking (GOLD) | Urokinase-type Plasminogen Activator (uPA) | Binding Affinity | Best inhibitor candidate had a binding affinity of -3.2481 kcal/mol. biorxiv.org |

| Density Functional Theory (DFT) | uPA-Inhibitor Complex | Binding Energy | Confirmed high binding affinity of the docked ligand. biorxiv.orgbiorxiv.org |

| QM/MM Simulations | Penicillin-Binding Protein 1b (PBP1b) | Reaction Barrier Free Energies | Showed that barriers are compatible with fast, reversible covalent binding. nih.gov |

| QSPR Analysis | Metallo-β-Lactamase NDM-1 | IC50 Prediction | Developed equations to predict inhibitor potency based on calculated electron density descriptors. mdpi.com |

Radiochemical Synthesis and Application as Research Probes

To study the biological fate and activity of inhibitors in complex biological systems, radiolabeled versions are often synthesized. Boron-containing precursors, such as boronic acids and their pinanediol esters, are highly valuable for radiolabeling with positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). rsc.org

The synthesis often involves late-stage radiolabeling, where the radioisotope is introduced in the final steps of the chemical synthesis. Copper-mediated reactions have proven particularly effective for the radiofluorination and radiobromination of aryl boronic acid precursors. acs.orgnih.gov These methods allow for the efficient preparation of radiolabeled probes with high radiochemical conversion and purity. nih.gov For example, a copper-mediated method for the nucleophilic ¹⁸F-fluorination of aryl boronic acids has been developed and automated, making it suitable for producing PET (Positron Emission Tomography) tracers. acs.org

Once synthesized, these radiolabeled probes are invaluable research tools. They can be used in:

PET Imaging: To visualize the distribution of the target enzyme in living subjects and to determine if the inhibitor reaches its intended target.

Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.

Binding Assays: To quantify the binding affinity of the inhibitor for its target in cell or tissue preparations.

The ability to create radiolabeled versions of Boro-sar-(+)-pinanediol-hcl significantly enhances its utility as a probe for basic research and preclinical development. rsc.orgresearchgate.net

Future Directions and Research Perspectives

Development of Novel Boronic Acid Scaffolds for Enzyme Inhibition

The development of novel boronic acid scaffolds is a key area of research aimed at discovering more potent and selective enzyme inhibitors. The inherent reactivity of the boronic acid moiety, which can form a reversible covalent bond with the catalytic serine residue in the active site of many enzymes, makes it an attractive "warhead" for inhibitor design. mdpi.comnih.gov This interaction mimics the tetrahedral transition state of the enzymatic reaction, leading to potent inhibition. mdpi.comresearchgate.net

Researchers are actively exploring a variety of new scaffolds to move beyond traditional peptide-based boronic acids, which can suffer from poor pharmacokinetic properties. nih.gov These novel designs include:

Triazole-Based Boronic Acid Transition State Inhibitors (BATSIs): In situ click chemistry has been employed to develop triazole-containing boronic acid compounds that show promise as potent β-lactamase inhibitors. mdpi.com

Bicyclic Boronates: Certain bicyclic boronic acids, originally developed as β-lactamase inhibitors, have demonstrated exceptional potency against penicillin-binding proteins (PBPs), highlighting their potential as antibacterial agents. mdpi.com

Non-Peptide Boronic Acid Derivatives: To overcome the limitations of peptide-based inhibitors, novel non-peptide scaffolds are being designed and synthesized. nih.govresearchgate.net These compounds aim to improve properties such as oral bioavailability and metabolic stability.

Boron-Based Hybrids: The synthesis of hybrid molecules incorporating a boronic acid moiety with other pharmacologically active scaffolds, such as lipoic acid, is being explored for multi-target drug design, particularly in the context of neurodegenerative diseases. nih.gov

These innovative scaffolds are expanding the chemical space of boronic acid inhibitors and opening up new avenues for targeting a wide range of enzymes.

Exploration of Alternative Therapeutic Areas for Boronic Acid Derivatives

While the initial success of boronic acids in medicine was largely driven by the proteasome inhibitor bortezomib (B1684674) for the treatment of multiple myeloma, researchers are now exploring their potential in a wide array of other therapeutic areas. nih.govnih.govmdpi.commdpi.com The unique ability of the boronic acid group to interact with serine proteases and other enzymes makes it a versatile pharmacophore. nih.govresearchgate.net

Current and emerging therapeutic applications for boronic acid derivatives include:

Antibacterial Agents: Boronic acids are being investigated as inhibitors of bacterial enzymes such as β-lactamases and penicillin-binding proteins (PBPs), offering a potential strategy to combat antibiotic resistance. mdpi.commdpi.com Vaborbactam (B611620), a cyclic boronic acid β-lactamase inhibitor, is already approved for clinical use. nih.gov

Antiviral Agents: The potential of boronic acids as antiviral agents is an active area of research. For instance, β-amido boronic acids have been computationally designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease (Mpro). semanticscholar.org

Neurodegenerative Diseases: Boron-based hybrids are being developed as multi-target ligands to address oxidative stress and amyloid-beta neurotoxicity, showing potential for the treatment of Alzheimer's disease. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Boronic acids have been identified as potent inhibitors of FAAH, an enzyme involved in the regulation of endocannabinoid signaling, suggesting their potential use in treating pain and inflammation. researchgate.net

Histone Deacetylase (HDAC) Inhibition: Novel boronic acid-based HDAC inhibitors have been designed and synthesized, showing potent activity against cancer cell growth. acs.org

This expansion into new therapeutic areas underscores the broad applicability of boronic acid chemistry in drug discovery.

Advancements in Synthetic Routes and Scalability for Research Compounds

The successful development of boronic acid-based therapeutics is critically dependent on efficient and scalable synthetic methodologies. Researchers are continuously working to improve existing synthetic routes and develop new ones to access a diverse range of boronic acid derivatives, including chiral compounds.

Key areas of advancement in the synthesis of boronic acids include:

Synthesis of Chiral Boronic Acids: The development of methods for the synthesis of C2-symmetric chiral borinic acids has enabled their use in catalytic asymmetric reactions, such as the desymmetrization of diols. acs.org The synthesis of α-amino pinanediol boronic esters is a key step in the preparation of many peptidyl boronic acid inhibitors. researchgate.net

Scalable Synthesis of Boronic Esters: Efficient methods for the synthesis of alkyl, aryl, and vinyl boronic esters from organometallic reagents have been developed, allowing for gram-scale production. nih.gov These methods provide access to important building blocks like pinene-protected boronic esters. nih.gov

Novel Synthetic Strategies: A variety of synthetic approaches are being explored, including the use of trialkoxyboranes, electrophilic aromatic substitution, and transmetalation reactions. mdpi.comnih.govresearchgate.net

Deprotection Methods: Mild and efficient protocols for the deprotection of boronic esters, such as those protected with pinacol (B44631) or pinanediol, are crucial for the final steps of synthesis. vt.edunih.gov

These synthetic advancements are crucial for both laboratory-scale research and the large-scale production of boronic acid-based drug candidates.

Integration of Artificial Intelligence and Machine Learning in Boronic Acid Inhibitor Design

Applications of AI and ML in boronic acid drug design include:

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the potency and other properties of new boronic acid derivatives. researchgate.net

Retrosynthetic Planning: AI-powered tools can assist chemists in designing efficient synthetic routes for complex boronic acid compounds by analyzing known chemical reactions. nih.gov

Virtual Screening: High-throughput virtual screening, powered by machine learning, allows for the rapid evaluation of large compound libraries to identify potential boronic acid inhibitors of a specific target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new boronic acid scaffolds that are optimized for specific therapeutic targets. acm.org

Pharmacophore Modeling and Molecular Docking: Computational techniques, including pharmacophore modeling and molecular docking, are used to understand the binding interactions between boronic acid inhibitors and their target enzymes, guiding the design of more potent and selective compounds. biorxiv.orgnih.gov

The synergy between computational approaches and experimental chemistry is expected to significantly accelerate the discovery and development of new boronic acid-based drugs.

Unexplored Stereoisomers and Their Research Potential

Stereochemistry plays a crucial role in the biological activity of chiral drugs. Subtle differences in the three-dimensional arrangement of atoms can have a profound impact on a molecule's potency, selectivity, and pharmacokinetic properties. acs.org In the context of boronic acid inhibitors, the stereochemistry at the carbon atom bearing the boronic acid group, as well as at other stereocenters within the molecule, is of critical importance.

While specific research on the unexplored stereoisomers of "Boro-sar-(+)-pinanediol-hcl" is not extensively documented in the public domain, the broader field of boronic acid chemistry offers valuable insights into the potential of such investigations. For example, studies on dipeptidyl boronic acid proteasome inhibitors have shown that inhibitors composed of αα-amino acids are highly active, while those derived from αβ-amino acids lose their activity completely. nih.gov This highlights the significant influence of stereochemistry on biological function.

The research potential of unexplored stereoisomers of boronic acid derivatives, including pinanediol esters, is substantial. A systematic investigation of these stereoisomers could lead to:

Identification of More Potent Inhibitors: It is possible that an unexplored stereoisomer of a known boronic acid inhibitor could exhibit significantly higher potency due to a more favorable interaction with the target enzyme's active site.

Improved Selectivity: Different stereoisomers may exhibit different selectivity profiles for various enzymes, potentially leading to the discovery of inhibitors with fewer off-target effects.

Enhanced Pharmacokinetic Properties: The stereochemistry of a drug can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Exploring different stereoisomers could lead to the identification of compounds with improved oral bioavailability or a longer half-life.